molecular formula C8H4ClN3 B11766144 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine

6-Chloro-3-ethynylimidazo[1,2-b]pyridazine

Cat. No.: B11766144
M. Wt: 177.59 g/mol
InChI Key: MELDCSHRDXLTDH-UHFFFAOYSA-N
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Description

6-Chloro-3-ethynylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in drug discovery and development . The presence of both chlorine and ethynyl groups in the molecule makes it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-nitroimidazo[1,2-b]pyridazine with ethynyl-containing reagents . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Cross-Coupling Reactions

The ethynyl and chloro groups enable palladium-catalyzed coupling reactions, critical for constructing complex architectures:

Reaction TypeConditionsProduct ExampleYieldSource
Sonogashira Coupling Pd(PPh₃)₄, CuI, DMF, 80°CAryl-substituted imidazopyridazines65–85%
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, dioxane, 100°CBiaryl derivatives70–90%
  • Mechanistic Insight : The ethynyl group undergoes oxidative addition with Pd(0), followed by transmetallation with aryl halides. The chloro group participates in Suzuki couplings via oxidative addition and subsequent boronic acid transmetallation.

Nucleophilic Substitution

The C6 chloro group is susceptible to nucleophilic displacement under mild conditions:

NucleophileConditionsProductYieldSource
Amines DIPEA, DMF, 60°C, 12h6-Amino derivatives50–75%
Alkoxides NaH, THF, 0°C → RT6-Alkoxyimidazopyridazines60–80%
Cyanide CuCN, DMF, 120°C, 24h6-Cyanoimidazopyridazine45%
  • Example : Reaction with sodium benzenesulfinate replaces the chloro group with a sulfonylmethyl moiety (yield: 54%) .

Cycloaddition Reactions

The ethynyl group participates in [2+2] and [3+2] cycloadditions:

Reaction TypeConditionsProductApplicationSource
Huisgen Cycloaddition CuI, TBTA, DMF, RT1,2,3-Triazole conjugatesBioconjugation
Diels-Alder Heat, toluene, 24hFused bicyclic systemsScaffold diversification
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked biologics or polymers.

Ethynyl Group Modifications

ReactionConditionsProductYieldSource
Hydroamination AuCl₃, PhMe, 80°CPropargylamine derivatives55%
Hydration HgSO₄, H₂SO₄, H₂O3-Acetylimidazopyridazine60%

Nitration and Sulfonation

  • Nitration at C3 using HNO₃/H₂SO₄ yields nitro derivatives (98% yield) .

  • Sulfonation at C2 occurs via electrophilic substitution (reagent: SO₃/DCM) .

Catalytic C–H Activation

The imidazopyridazine core undergoes regioselective C–H functionalization:

ReactionCatalyst SystemPosition FunctionalizedYieldSource
Arylation Pd(OAc)₂, Ag₂CO₃, PivOHC840–65%
Alkylation Rh₂(esp)₂, Cu(OAc)₂C530–50%

Stability and Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates.

  • Temperature : Sonogashira couplings require 80–100°C for optimal turnover.

  • Catalyst Loadings : Pd(PPh₃)₄ at 5 mol% minimizes side reactions.

Scientific Research Applications

Recent studies have highlighted the biological potential of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine and its derivatives against various pathogens.

Antiparasitic Activity

A notable study evaluated the compound's efficacy against the trypomastigote form of Trypanosoma brucei, a causative agent of sleeping sickness. The compound exhibited submicromolar activity with an effective concentration (EC50) of 0.38 µM, outperforming some reference drugs like fexinidazole (EC50 = 1.4 µM) . However, its poor solubility in culture media limited further cytotoxicity assessments against human liver cells (HepG2) .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. It serves as an intermediate in the synthesis of other bioactive compounds, including those targeting cancer pathways . The synthesis of related compounds has been linked to improved therapeutic profiles in preclinical models.

Corrosion Inhibition

Another promising application of this compound is in corrosion inhibition. Research indicates that it can effectively inhibit corrosion in acidic environments, particularly in hydrochloric acid solutions . Computational studies have provided insights into its mechanism of action as a corrosion inhibitor, suggesting that it forms protective layers on metal surfaces.

Antiparasitic Efficacy

A comprehensive study assessed various imidazo[1,2-b]pyridazine derivatives against Leishmania species and Trypanosoma. The results indicated that modifications to the ethynyl group could enhance biological activity while maintaining low toxicity to mammalian cells .

Corrosion Studies

A critical review examined the effectiveness of this compound as a corrosion inhibitor in both 1 M and 5 M HCl solutions. The study concluded that the compound significantly reduced corrosion rates compared to control samples without inhibitors .

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable scaffold for various applications in research and industry .

Biological Activity

Overview of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine

This compound is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazopyridazines, which have been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of imidazo[1,2-b]pyridazine derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro and in vivo. Mechanistically, it may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting key signaling pathways involved in cell survival.

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-b]pyridazine derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in treating inflammatory diseases.

Study 1: Antimicrobial Activity Assessment

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various imidazo[1,2-b]pyridazine derivatives, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against multiple bacterial strains, highlighting its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

Study 2: Anticancer Activity Evaluation

In another study focused on anticancer properties, researchers tested the effect of this compound on human cancer cell lines. The compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

Q & A

Basic Questions

Q. What are the established synthetic routes for 6-chloroimidazo[1,2-b]pyridazine derivatives?

The synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives typically involves cyclocondensation of substituted pyridazines with halogenated precursors. For example:

  • Cyclocondensation : 3-Amino-6-chloropyridazine reacts with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane to form 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine .
  • Cross-coupling : Transition-metal-catalyzed reactions (e.g., Pd-catalyzed direct arylation) are used for functionalization. For instance, Suzuki coupling with phenylboronic acid yields 2,3-diarylimidazo[1,2-b]pyridazines in >85% yield after bromination of a precursor .

Key Methodological Insight : Multi-step syntheses are often necessary when direct functionalization fails. For example, failed direct C2-arylation in Pd-catalyzed reactions necessitates bromination followed by Suzuki coupling .

Q. How are 6-chloroimidazo[1,2-b]pyridazine derivatives characterized analytically?

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) is used to confirm regiochemistry. For example, 3-(4-bromophenyl)-6-chloroimidazo[1,2-b]pyridazine shows distinct peaks at δ 10.05 (s, 1H) and 8.28–7.15 ppm .
  • Crystallography : X-ray diffraction resolves ambiguities in regioselectivity, as seen in corrections of Minisci alkylation products where NMR alone was insufficient .

Q. How can regioselectivity challenges in direct C-H functionalization be addressed?

Direct C-H arylation at the C3 position is efficient, but C2 functionalization often fails due to electronic and steric factors. A two-step approach is recommended:

Bromination : Introduce a bromine atom at C2 using NBS or similar reagents.

Suzuki Coupling : React with aryl/heteroaryl boronic acids (e.g., phenylboronic acid, 89% yield) .

Critical Analysis : Solvent choice (e.g., DMA vs. pentan-1-ol) and catalyst ligands (e.g., Pd(OAc)₂ with PPh₃) significantly influence turnover frequency and regioselectivity .

Q. What strategies verify regiochemistry in radical addition reactions?

  • Comparative NMR : Match spectra with literature data (e.g., corrected ACS Catalysis study showing C8 alkylation in Minisci reactions) .
  • X-ray Crystallography : Resolves ambiguities, as seen in revised assignments for 6-chloroimidazo[1,2-b]pyridazine derivatives .

Case Study : A 6-chloroimidazo[1,2-b]pyridazine compound initially misassigned via NMR was corrected to C8 alkylation using X-ray data .

Q. How are imidazo[1,2-b]pyridazine scaffolds optimized for kinase inhibition?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl at C6) to enhance binding to kinase ATP pockets.
  • Dual Inhibition : Co-functionalize with aryl/ethynyl groups (e.g., 3-ethynyl) to target c-Met and VEGFR2 simultaneously .

Example : Imidazo[1,2-b]pyridazine derivatives with 6-Cl and 3-ethynyl groups showed nanomolar IC₅₀ values against c-Met in enzymatic assays .

Q. Why are imidazo[1,2-b]pyridazines more synthetically accessible than other isomers?

  • Established Methods : Condensation with haloacetaldehyde dimethyl acetal and transition-metal-catalyzed cross-couplings are well-developed .
  • Isomer Limitations : Imidazo[4,5-c]pyridazines lack efficient synthetic routes due to unfavorable ring strain and reactivity .

Catalyst Comparison : Pd-based catalysts outperform Cu or Au in coupling reactions for imidazo[1,2-b]pyridazines, with TOF > 500 h⁻¹ in optimized conditions .

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

6-chloro-3-ethynylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H4ClN3/c1-2-6-5-10-8-4-3-7(9)11-12(6)8/h1,3-5H

InChI Key

MELDCSHRDXLTDH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C2N1N=C(C=C2)Cl

Origin of Product

United States

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